Cas no 1721-51-3 (D-alpha-Tocotrienol)

D-alpha-Tocotrienol 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)-
- D-α-Tocotrienol
- Alpha-Tocotrienol
- 2,5,7,8-Tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatri en-1-yl]-6-chromanol
- 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-2H-1-benzopyran-6-ol
- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]chroman-6-ol
- A-Tocotrienol
- 1721-51-3
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-, [R-(E,E)]-
- ALPHA-TOCOTRIENOL [WHO-DD]
- AS-78670
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-, (R-(E,E))-
- 58864-81-6
- Tocotrienol, alpha
- alpha-Tocotrienol, analytical standard
- CS-0105636
- HY-129459
- D-alpha-Tocotrienol, analytical reference material
- SR-01000946263
- (2R,3'E,7'E)-.ALPHA.-TOCOTRIENOL
- LMPR02020054
- NS00125196
- .ALPHA.-TOCOTRIENOL [MI]
- B6LXL1832Y
- SR-01000946263-1
- MFCD11045308
- J-010798
- UNII-B6LXL1832Y
- zeta1-Tocopherol
- DTXSID901019976
- D-
- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-chromen-6-ol
- SCHEMBL242672
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-, (2R)- (9CI)
- 2R,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-chromen-6-ol
- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
- D-alpha-Tocotrienol
- (2R)-2,5,7,8-Tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol
- 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl)-, (2R)-
- AKOS027326801
- (R)-.ALPHA.-TOCOTRIENOL
- delta-alpha-tocotrienol
- alpha-Tocotrienol [MI]
- (2R,3'E,7'E)-alpha-Tocotrienol
- D-ALPHA TOCOTRIENOL
- D-.ALPHA.-TOCOTRIENOL
- Tocotrienol, 5,7,8-trimethyl
- VITAMIN E (ALPHA-TOCOTRIENOL)
- SCHEMBL16430461
- CHEMBL120276
- HMS3650C04
- Q171833
- (R)-alpha-Tocotrienol
- alpha -Tocotrienol
- 2H-1-benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-, (2R)-
- CHEBI:33270
- NCGC00253538-02
- D-a-Tocotrienol (Rice) (>75%)
- .alpha.-Tocotrienol
- (2R)-2,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-chromen-6-ol
- (2R)-2,5,7,8-Tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-1-benzopyran-6-ol
- CHEBI:33235
- DA-68906
- (R)-a-Tocotrienol
- 2R,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-chromen-6-ol
- (2R)-2,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol
- DTXCID101477835
- (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-1-benzopyran-6-ol
-
- インチ: InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+
- InChIKey: RZFHLOLGZPDCHJ-KTWAZNHYSA-N
- ほほえんだ: CC1(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)CCC2C(C)=C(O)C(C)=C(C)C=2O1
計算された属性
- せいみつぶんしりょう: 424.33400
- どういたいしつりょう: 424.334
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 31
- 回転可能化学結合数: 9
- 複雑さ: 654
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5A^2
- 疎水性パラメータ計算基準値(XlogP): 9.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 0.96
- ふってん: 541.7°Cat760mmHg
- フラッシュポイント: 222.3°C
- 屈折率: 1.522
- PSA: 29.46000
- LogP: 8.60050
D-alpha-Tocotrienol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 60-1011-5-10mg |
alpha-Tocotrienol |
1721-51-3 | >98% | 10mg |
€345.00 | 2025-03-07 | |
TRC | D014528-2.5mg |
D-alpha-Tocotrienol |
1721-51-3 | 2.5mg |
$402.00 | 2023-05-18 | ||
Larodan | 60-1011-4-5mg |
alpha-Tocotrienol |
1721-51-3 | >98% | 5mg |
€213.00 | 2025-03-07 | |
A2B Chem LLC | AD43510-10mg |
D-α-Tocotrienol |
1721-51-3 | >98% | 10mg |
$600.00 | 2024-04-20 | |
TRC | D014528-5mg |
D-alpha-Tocotrienol |
1721-51-3 | 5mg |
$689.00 | 2023-05-18 | ||
Larodan | 60-1011-7-25mg |
alpha-Tocotrienol |
1721-51-3 | >98% | 25mg |
€496.00 | 2025-03-07 | |
TRC | D014528-1mg |
D-alpha-Tocotrienol |
1721-51-3 | 1mg |
$92.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T0452-10MG |
D-alpha-Tocotrienol |
1721-51-3 | 75% | 10mg |
¥3194.59 | 2023-09-13 | |
A2B Chem LLC | AD43510-25mg |
D-α-Tocotrienol |
1721-51-3 | >98% | 25mg |
$775.00 | 2024-04-20 | |
A2B Chem LLC | AD43510-5mg |
D-α-Tocotrienol |
1721-51-3 | >98% | 5mg |
$447.00 | 2024-04-20 |
D-alpha-Tocotrienol 関連文献
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1. Chromenylation of 2-naphthol and alkylhydroquinones: short syntheses of (2RS,4′R,8′R)-α-tocopherol (vitamin E) and (2RS,4′R,8′R)-β-tocopherolJoan O. Asgill,Leslie Crombie,Donald A. Whiting J. Chem. Soc. Chem. Commun. 1978 59
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Lakshimipriya Sethuram,John Thomas,Amitava Mukherjee,Natarajan Chandrasekaran Nanoscale Adv. 2022 4 2367
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A. A. Christie,Anne C. Dean,Barbara A. Millburn Analyst 1973 98 161
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Lu Zhao,Yavuz Yagiz,Changmou Xu,Jiang Lu,Soonkyu Chung,Maurice R. Marshall Food Funct. 2015 6 2293
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Samuel V. Mussi,Vladimir P. Torchilin J. Mater. Chem. B 2013 1 5201
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Xin Guo,Tao Zhang,Longkai Shi,Mengyue Gong,Jun Jin,Yu Zhang,Ruijie Liu,Ming Chang,Qingzhe Jin,Xingguo Wang Food Funct. 2018 9 6048
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Hui Liu,Fei Gan,Shan Jin,Jun Li,Yu Chen,Guangzhong Yang RSC Adv. 2017 7 29295
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Li Zong,Zifeng Pi,Shu Liu,Zhiqiang Liu,Fengrui Song RSC Adv. 2018 8 15831
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K. J. Whittle,J. F. Pennock Analyst 1967 92 423
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G. Panfili,P. Manzi,L. Pizzoferrato Analyst 1994 119 1161
D-alpha-Tocotrienolに関する追加情報
D-alpha-Tocotrienol: A Comprehensive Overview of Its Chemical Properties and Therapeutic Applications
D-alpha-Tocotrienol, with the CAS number 1721-51-3, is a naturally occurring lipid-soluble compound that belongs to the vitamin E family. This compound is characterized by its unique chemical structure, which includes a hydrophobic tail and a hydrophilic head, making it highly versatile in biological systems. Unlike its more well-known counterpart, D-alpha-Tocopherol, D-alpha-Tocotrienol lacks the methyl group at the 5-position of the chromanol ring, which contributes to its distinct biological activities and mechanisms of action.
The chemical structure of D-alpha-Tocotrienol (CAS no. 1721-51-3) consists of a chromanol ring system attached to a phytyl side chain. This structure imparts several unique properties to the compound, including high lipophilicity and the ability to cross cell membranes efficiently. These characteristics make it an attractive candidate for various therapeutic applications, particularly in areas where membrane penetration is crucial.
Recent research has highlighted the potent antioxidant properties of D-alpha-Tocotrienol. Unlike D-alpha-Tocopherol, which primarily functions as an antioxidant in lipid-rich environments such as cell membranes, D-alpha-Tocotrienol has been shown to exhibit additional functions, including anti-inflammatory and anticancer activities. Studies have demonstrated that D-alpha-Tocotrienol can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
In addition to its antioxidant properties, D-alpha-Tocotrienol has been extensively studied for its potential role in cancer prevention and treatment. Research indicates that this compound can induce apoptosis in various cancer cell lines by modulating multiple signaling pathways, including those involved in cell proliferation, survival, and death. For instance, studies have shown that D-alpha-Tocotrienol can inhibit the growth of breast cancer cells by downregulating the expression of cyclin D1 and cyclin E, key regulators of the cell cycle.
The anti-inflammatory effects of D-alpha-Tocotrienol have also been well-documented. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, arthritis, and certain types of cancer. By inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), D-alpha-Tocotrienol has been shown to reduce inflammation and alleviate symptoms associated with these conditions.
Another significant area of research involving D-alpha-Tocotrienol is its potential role in neuroprotection. Oxidative stress and inflammation are key factors contributing to neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have suggested that D-alpha-Tocotrienol can protect neurons from damage by reducing oxidative stress and inhibiting inflammatory responses in the brain. Additionally, research has indicated that this compound may improve cognitive function by enhancing neuronal communication and reducing neuroinflammation.
The cardiovascular benefits of D-alpha-Tocotrienol are another area of interest. High levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for cardiovascular diseases. Research has shown that D-alpha-Tocotrienol can lower LDL cholesterol levels by inhibiting cholesterol synthesis and promoting its excretion from the body. Furthermore, this compound has been found to improve endothelial function, reduce platelet aggregation, and inhibit the formation of atherosclerotic plaques.
The pharmacokinetics of D-alpha-Tocotrienol (CAS no. 1721-51-3) have also been studied extensively. Unlike other forms of vitamin E, which have relatively short half-lives in the body, studies suggest that D-alpha-Tocotrienol has a longer half-life due to its ability to accumulate in tissues such as adipose tissue and liver. This prolonged presence in the body enhances its bioavailability and prolongs its therapeutic effects.
In conclusion, D-alpha-Tocotrienol, with its unique chemical structure and multifaceted biological activities, represents a promising therapeutic agent for various health conditions. Its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties make it an attractive candidate for further research and development. As our understanding of its mechanisms of action continues to grow, it is likely that new therapeutic applications for this compound will be discovered.
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